4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that features a unique combination of chemical structures, including a benzodioxole ring, a cyclohexyl group, and a dihydropyrazolothiazinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate product. This intermediate is then subjected to further reactions, including condensation and cyclization, to form the final compound .
Chemical Reactions Analysis
4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents.
Cyclization: The formation of the dihydropyrazolothiazinone core involves cyclization reactions under specific conditions.
Scientific Research Applications
4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, binding to receptors, and influencing cellular signaling pathways. Further studies are needed to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with similar compounds such as:
Methylenedioxyphenmetrazine: A compound with a similar benzodioxole ring but different core structure and biological activities.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Another compound featuring a benzodioxole ring, used in different applications.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Compounds with antitumor activities and structural similarities.
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C19H21N3O3S/c1-11-20-18-16(19(23)21-22(18)13-5-3-2-4-6-13)17(26-11)12-7-8-14-15(9-12)25-10-24-14/h7-9,13,17H,2-6,10H2,1H3,(H,21,23) |
InChI Key |
PFHJTRFTPKVTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC4=C(C=C3)OCO4)C(=O)NN2C5CCCCC5 |
Origin of Product |
United States |
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